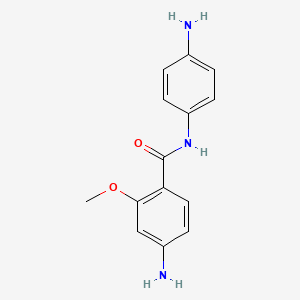![molecular formula C17H14O3S B14307963 3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol CAS No. 112183-09-2](/img/structure/B14307963.png)
3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-hbenzopyran-6-ol is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-h
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution steps efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-hbenzopyran-6-ol can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the benzopyran core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the benzopyran core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the benzopyran core .
Scientific Research Applications
3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-hbenzopyran-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-hbenzopyran-6-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The benzopyran core can also participate in interactions with biological molecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Benzopyran: The parent compound, which lacks the phenylsulfanyl group.
Chromene: Another benzopyran derivative with different substituents.
Isochromene: An isomer of benzopyran with a different ring fusion pattern
Uniqueness
3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-hbenzopyran-6-ol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
112183-09-2 |
|---|---|
Molecular Formula |
C17H14O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-phenylsulfanyl-3,4-dihydro-2H-furo[2,3-h]chromen-6-ol |
InChI |
InChI=1S/C17H14O3S/c18-15-9-11-8-13(21-12-4-2-1-3-5-12)10-20-16(11)14-6-7-19-17(14)15/h1-7,9,13,18H,8,10H2 |
InChI Key |
FBYHZZQWHADCQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C3C=COC3=C(C=C21)O)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14307884.png)
![N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine](/img/structure/B14307886.png)
![4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride](/img/structure/B14307889.png)
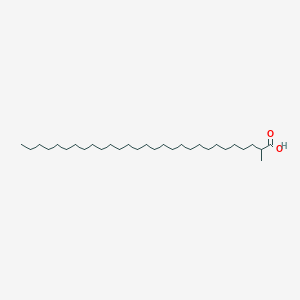
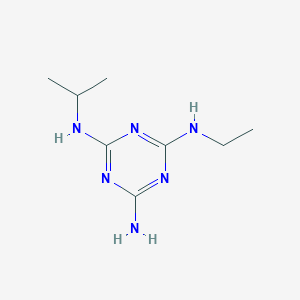
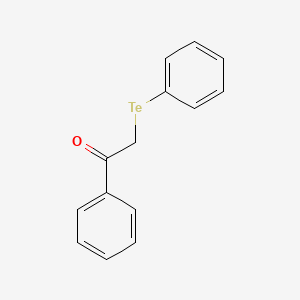
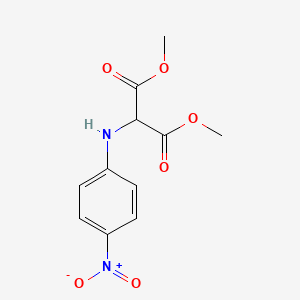
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
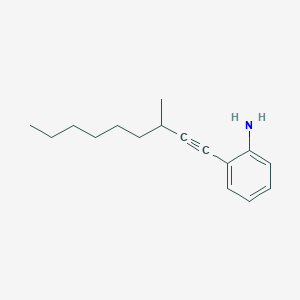
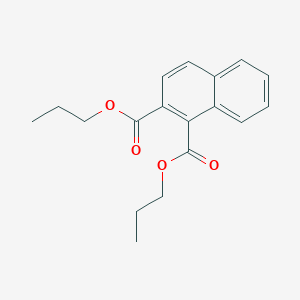
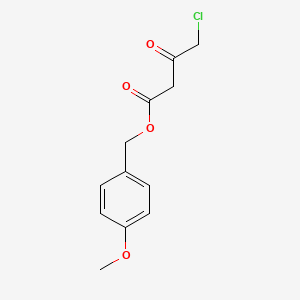
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)

